molecular formula C11H14BrNO3S B8263734 4-Bromo-1-tosylpyrrolidin-3-ol

4-Bromo-1-tosylpyrrolidin-3-ol

Cat. No.: B8263734
M. Wt: 320.20 g/mol
InChI Key: ZUWLUUGTWUZJRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-1-tosylpyrrolidin-3-ol is a specialized chiral pyrrolidine derivative offered as a key chemical intermediate for pharmaceutical research and development. The compound integrates two highly valuable functional groups: a bromo substituent and a toluenesulfonyl (tosyl) group, attached to the pyrrolidin-3-ol scaffold . The bromine atom serves as a versatile handle for further synthetic elaboration through metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular architectures . Simultaneously, the tosyl group is a common protecting group for amines and can also act as a leaving group in nucleophilic substitution reactions, providing researchers with additional synthetic levers . The core pyrrolidin-3-ol structure is a privileged scaffold in medicinal chemistry, frequently found in biologically active molecules and pharmaceuticals . As such, this compound is primarily used in the synthesis of potential drug candidates, particularly in constructing novel chemical entities for screening libraries. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers can utilize this building block to explore new chemical space in areas such as small molecule therapy development and chemical biology probe synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-(4-methylphenyl)sulfonylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3S/c1-8-2-4-9(5-3-8)17(15,16)13-6-10(12)11(14)7-13/h2-5,10-11,14H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWLUUGTWUZJRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(C(C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Pyrrolidine Heterocycle: a Privileged Scaffold

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of contemporary organic synthesis. nih.govresearchgate.net Its prevalence in a vast array of natural products, pharmaceuticals, and bioactive compounds underscores its importance. researchgate.nettandfonline.com In fact, the pyrrolidine nucleus is a frequently encountered scaffold in drugs approved by the U.S. Food and Drug Administration (FDA). researchgate.netnih.gov

The utility of the pyrrolidine ring stems from several key features:

Structural Diversity: The non-planar, puckered conformation of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is crucial for molecular recognition and biological activity. nih.gov

Chirality: The carbon atoms within the pyrrolidine ring can be stereogenic centers, leading to the existence of multiple stereoisomers. This is particularly significant in the synthesis of chiral drugs, where specific stereochemistry is often essential for therapeutic efficacy. nih.gov

Reactivity: The nitrogen atom imparts basicity and nucleophilicity to the ring system, making it a reactive handle for further functionalization. nih.govthermofisher.com Pyrrolidines readily react with electrophiles like aldehydes and ketones. thermofisher.com

The pyrrolidine scaffold is a core component of the amino acid proline and its derivatives, which are widely used as organocatalysts in asymmetric synthesis. nih.govthermofisher.com Its presence in numerous biologically active molecules, including antibacterial and antiviral agents, highlights its role as a "pharmacophore"—a molecular feature responsible for a drug's pharmacological activity. nih.gov

Bromine: a Versatile Synthetic Handle

The incorporation of a bromine atom into a heterocyclic framework like pyrrolidine (B122466) provides a versatile handle for a wide array of chemical transformations. Brominated heterocycles are crucial intermediates in both synthetic and medicinal chemistry. researchgate.net

The key roles of the bromine atom in a molecule like 4-Bromo-1-tosylpyrrolidin-3-ol include:

Leaving Group: The carbon-bromine bond can be readily cleaved, making bromide a good leaving group in nucleophilic substitution reactions. This allows for the introduction of a diverse range of functional groups at the C-4 position of the pyrrolidine ring. rsc.org

Cross-Coupling Partner: The bromine atom is an excellent participant in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. researchgate.net

Precursor for Organometallic Reagents: The bromo-substituted carbon can be converted into an organometallic species, such as an organolithium or Grignard reagent, which can then react with a variety of electrophiles.

The strategic placement of a bromine atom on the pyrrolidine scaffold significantly enhances its synthetic utility, opening up numerous avenues for molecular diversification. researchgate.netsigmaaldrich.com

4 Bromo 1 Tosylpyrrolidin 3 Ol: a Convergence of Functionality

Reactions Involving the Bromine Center

The carbon-bromine bond in this compound is a key site for synthetic modification, enabling substitution, carbon-carbon bond formation, and dehalogenation.

The bromine atom on the pyrrolidine ring is susceptible to displacement by a variety of nucleophiles, a cornerstone of nucleophilic substitution reactions. pressbooks.pubchemguide.co.uklibretexts.org This type of reaction involves the replacement of the bromide leaving group by a nucleophile, such as an amine, azide (B81097), or cyanide. pressbooks.pub The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the carbon atom bonded to the bromine, leading to an inversion of stereochemistry at that center. chemguide.co.uklibretexts.org

A common and highly useful transformation is the reaction with sodium azide to introduce an azido (B1232118) group. rsc.org This reaction is often carried out in a polar aprotic solvent like acetone. rsc.org The resulting azido-pyrrolidinol can then be readily reduced to the corresponding amine, making this a two-step process for amination. masterorganicchemistry.com

NucleophileReagent ExampleProduct Type
AzideSodium Azide (NaN₃)Azido-pyrrolidinol
AmineAmmonia (B1221849), Primary/Secondary AminesAmino-pyrrolidinol
CyanideSodium Cyanide (NaCN)Cyano-pyrrolidinol
HydroxideSodium Hydroxide (NaOH)Pyrrolidine-diol

This table presents potential nucleophilic substitution reactions based on established chemical principles.

Metal-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds, and the bromine atom of this compound serves as an effective handle for such transformations. rsc.orgnih.gov The Suzuki-Miyaura coupling, which typically employs a palladium catalyst, is a versatile method for forming C-C bonds between organohalides and organoboron compounds. mdpi.comtcichemicals.com

In a typical Suzuki-Miyaura reaction, the alkyl bromide (this compound) would react with an organoboronic acid or ester in the presence of a palladium catalyst and a base. tcichemicals.comnih.gov This reaction is known for its mild conditions and high tolerance for various functional groups, making it suitable for complex molecules. mdpi.com The choice of catalyst, ligands, base, and solvent is crucial for the reaction's success and can be adapted for different substrates. tcichemicals.combeilstein-journals.org While direct examples with this specific substrate are not prevalent, the known reactivity of alkyl halides in Suzuki-Miyaura couplings suggests its applicability. mdpi.com

Reaction ComponentExamplePurpose
Palladium CatalystPd(OAc)₂, Pd₂(dba)₃Facilitates the catalytic cycle
LigandXantphos, Phosphine-based ligandsStabilizes the catalyst and promotes reactivity
Boron SpeciesPhenylboronic acid, Alkylboronic estersSource of the new carbon-based group
BaseNa₂CO₃, K₂CO₃, Cs₂CO₃Activates the organoboron reagent
SolventDioxane, THF, Toluene/WaterProvides the reaction medium

This table outlines typical components for a Suzuki-Miyaura cross-coupling reaction.

The bromine atom can be selectively removed and replaced with a hydrogen atom through reductive dehalogenation. This transformation is useful for synthesizing the parent 1-tosylpyrrolidin-3-ol scaffold. A general and efficient method involves the use of zinc powder with a deuterium (B1214612) (D₂O) or hydrogen (H₂O) source under mild conditions. sci-hub.se This process is believed to proceed through a radical intermediate, which can sometimes lead to racemization if the carbon center is chiral. sci-hub.se Another approach involves visible light photoredox catalysis, which can generate an alkyl radical from the carbon-halogen bond that is subsequently reduced. wisc.edu

Reactions at the Hydroxyl Group

The secondary alcohol in this compound allows for a different set of chemical modifications, including oxidation and derivatization.

The secondary hydroxyl group can be oxidized to the corresponding ketone, 4-Bromo-1-tosylpyrrolidin-3-one. nih.gov This transformation is a common step in synthetic sequences to introduce a carbonyl group, which can then undergo further reactions. Standard oxidation procedures for secondary alcohols are applicable here. For instance, Swern oxidation, which uses oxalyl chloride and DMSO at low temperatures, is an effective method. doi.org Other common reagents include Dess-Martin periodinane (DMP) or a chromium-based oxidant like pyridinium (B92312) chlorochromate (PCC).

Oxidation MethodKey ReagentsTypical Conditions
Swern OxidationOxalyl chloride, DMSO, Triethylamine (B128534)Low temperature (-78 °C to rt)
Dess-Martin OxidationDess-Martin Periodinane (DMP)Room temperature, CH₂Cl₂
PCC OxidationPyridinium Chlorochromate (PCC)Room temperature, CH₂Cl₂

This table summarizes common methods for the oxidation of secondary alcohols to ketones.

The hydroxyl group can be readily derivatized to form esters or ethers. Esterification can be achieved by reacting the alcohol with an acyl chloride or a carboxylic acid under appropriate conditions. For example, reaction with an acyl chloride in the presence of a base like triethylamine or pyridine (B92270) would yield the corresponding ester. rsc.org

Etherification, the formation of an ether linkage, can also be performed. For instance, the Williamson ether synthesis involves deprotonating the alcohol with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Copper(I) alkoxides have also been used in etherification reactions. uj.edu.pl These derivatization reactions are useful for installing protecting groups or for modifying the molecule's properties.

Stereoselective Manipulations of the Hydroxyl Functionality

The hydroxyl group at the C3 position of this compound is a key site for stereoselective transformations, most notably through reactions that proceed with an inversion of configuration. The Mitsunobu reaction is a paramount example of such a transformation, enabling the conversion of the alcohol into a range of other functional groups with predictable stereochemical outcomes. wikipedia.orgorganic-chemistry.org

Under typical Mitsunobu conditions, the alcohol reacts with triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form an oxyphosphonium salt. This intermediate serves as an excellent leaving group, which is subsequently displaced by a suitable nucleophile in a classical Sₙ2 reaction. wikipedia.org This mechanism ensures a complete inversion of the stereocenter at C3.

For this compound, this reaction allows for the stereospecific introduction of various nucleophiles. For instance, reaction with a carboxylic acid (R-COOH) yields the corresponding ester with inverted stereochemistry. Similarly, nitrogen nucleophiles like phthalimide (B116566) or hydrazoic acid (HN₃) can be used to introduce a protected amino group or an azide, respectively, both with inversion of configuration. organic-chemistry.orgmdpi.com The resulting azide can be subsequently reduced to an amine, providing access to a diastereomeric amino-pyrrolidinol.

The efficiency of the Mitsunobu reaction can be sensitive to steric hindrance and the acidity of the nucleophile (pKa should generally be less than 13). wikipedia.org In some cases, modified conditions or specialized reagents are employed to improve yields and facilitate purification by simplifying the removal of by-products like triphenylphosphine oxide and the reduced hydrazine (B178648) derivative. mdpi.comsioc-journal.cn

Table 1: Representative Stereoselective Transformations of the Hydroxyl Group

TransformationReagentsProduct FunctionalityStereochemical OutcomeReference
EsterificationR-COOH, PPh₃, DIAD/DEADEster (-OCOR)Inversion wikipedia.org
Azide IntroductionHN₃, PPh₃, DIAD/DEADAzide (-N₃)Inversion organic-chemistry.org
Phthalimide IntroductionPhthalimide, PPh₃, DIAD/DEADN-Phthaloyl AmineInversion organic-chemistry.org
EtherificationArOH, PPh₃, DIAD/DEADAryl Ether (-OAr)Inversion mdpi.commdpi.com

Reactivity of the Pyrrolidine Ring System and Tosyl Moiety

The reactivity of the this compound scaffold is dictated by the interplay between the tosylated nitrogen, the pyrrolidine ring, and the bromo-alcohol functionality. This section explores the cleavage of the tosyl group, potential ring rearrangements, and transformations at the nitrogen atom post-deprotection.

Cleavage of the N-Tosyl Protecting Group

The N-tosyl group is a robust protecting group for the pyrrolidine nitrogen, stable to a wide range of reaction conditions. However, its removal is crucial for subsequent functionalization of the nitrogen atom. wikipedia.org Deprotection, or detosylation, typically requires reductive or strongly basic or acidic conditions. wikipedia.orgorganic-chemistry.org

Reductive cleavage is a common and effective strategy. A variety of reducing agents can be employed, each with its own advantages regarding functional group tolerance and reaction conditions. Methods include the use of dissolving metals, such as sodium in liquid ammonia (Birch reduction) or magnesium in methanol. researchgate.net The Mg/MeOH system is particularly useful as it offers milder conditions compared to traditional Birch reductions. Other powerful reductive systems include sodium naphthalene, samarium(II) iodide, and sodium amalgam. organic-chemistry.orgacs.orggoogle.com A non-traditional Birch reduction using lithium, t-butanol, and ethylenediamine (B42938) in THF has also been reported as a convenient N-detosylation method for complex amine-containing heterocycles. nih.gov

Under certain circumstances, nucleophilic reagents can facilitate detosylation. For instance, sodium azide (NaN₃) has been shown to selectively cleave the N-tosyl group from N-tosylindoloquinones in polar aprotic solvents like DMF or DMSO under neutral conditions. thieme-connect.de This selectivity suggests it could be a viable method for this compound, where the electron-withdrawing nature of the substituents might facilitate the reaction.

Table 2: Selected Methods for N-Tosyl Group Cleavage

MethodReagents and ConditionsKey FeaturesReference
Magnesium-Methanol ReductionMg, MeOH, refluxCommon, effective reductive cleavage. researchgate.net
Sodium NaphthalenideNa, Naphthalene, THF, low temp.Powerful single-electron transfer agent. organic-chemistry.orgacs.org
Modified Birch ReductionLi, t-BuOH, Ethylenediamine, THFConvenient alternative to liquid ammonia. nih.gov
Samarium DiiodideSmI₂, THF/HMPAMild cleavage, good for sensitive substrates. organic-chemistry.org
Strong Acid HydrolysisHBr/AcOH or H₂SO₄Harsh conditions, limited functional group tolerance. wikipedia.org
Azide-MediatedNaN₃, DMF or DMSONeutral conditions, selective for activated systems. thieme-connect.de

Ring-Opening Reactions and Skeletal Rearrangements

The strained pyrrolidine ring, particularly with the activating bromo and hydroxyl substituents, is susceptible to skeletal rearrangements. A significant potential transformation for this compound is a ring contraction to form a highly functionalized azetidine (B1206935) derivative. This process can be initiated by treatment with a base. The base would deprotonate the C3-hydroxyl group, forming an alkoxide which can then act as an internal nucleophile, displacing the bromide from the adjacent C4 position. This intramolecular Sₙ2 reaction would result in the formation of a strained 1-tosyl-2-oxa-5-azabicyclo[2.1.0]pentane intermediate. Subsequent nucleophilic attack at the C4 position of this intermediate could lead to the opening of the bicyclic system to afford a 3-substituted-1-tosylazetidin-3-ol.

Alternatively, a Favorskii-type rearrangement mechanism could be envisioned. Deprotonation at C2 could lead to an enolate that expels the bromide ion to form a bicyclic cyclopropanone-like intermediate, which upon nucleophilic attack and ring opening would yield a rearranged azetidine carboxylic acid derivative.

Ring expansion reactions, while less common for this specific substrate, are known for other cyclic amines, often proceeding through carbocation intermediates. wikipedia.orgchemistrysteps.com For example, if the pyrrolidine nitrogen were deprotected and then converted to a diazonium salt (a Demjanov-type rearrangement), a ring expansion to a piperidine (B6355638) could potentially occur. wikipedia.org

Transformations at the Pyrrolidine Nitrogen Atom

Functionalization of the pyrrolidine nitrogen is a key step in elaborating the this compound scaffold. These transformations almost exclusively occur after the removal of the N-tosyl protecting group, as described in section 3.3.1, to liberate the secondary amine. The resulting 4-bromopyrrolidin-3-ol (B8184266) is a versatile intermediate for N-alkylation and N-arylation reactions.

N-Alkylation: The secondary amine can be readily alkylated using various alkylating agents. Standard conditions involve reacting the amine with an alkyl halide (e.g., R-Br, R-I) in the presence of a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. organic-chemistry.orgresearchgate.net

N-Arylation: The introduction of an aryl group at the nitrogen position is typically achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful method for this transformation, employing a palladium or copper catalyst with a suitable ligand to couple the amine with an aryl halide (Ar-X) or aryl triflate. organic-chemistry.org Copper-catalyzed N-arylation using arylboronic acids under Chan-Lam coupling conditions provides another mild and effective route to N-aryl pyrrolidines. organic-chemistry.orgnih.gov

Enantioselective and Diastereoselective Synthetic Approaches to this compound

The synthesis of specific stereoisomers of this compound requires carefully designed enantioselective or diastereoselective strategies. wikipedia.org Enantioselective synthesis aims to produce a single enantiomer, while diastereoselective synthesis targets a specific diastereomer from multiple possibilities. wikipedia.orguni-hamburg.de

Common strategies to achieve stereoselectivity in the synthesis of substituted pyrrolidin-3-ols include:

Chiral Pool Synthesis : This approach utilizes readily available chiral starting materials. For instance, enantiopure amino acids or carbohydrates can be converted through a series of reactions into the desired chiral pyrrolidinol.

Chiral Auxiliaries : A chiral auxiliary is a temporary functional group that is attached to an achiral starting material to guide the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Asymmetric Catalysis : This is a highly efficient method where a small amount of a chiral catalyst (e.g., a metal complex with a chiral ligand or an organocatalyst) directs the reaction to favor the formation of one stereoisomer over others. wikipedia.org For example, metal-catalyzed N-H insertion reactions can produce highly functionalized pyrrolidines stereoselectively. nih.gov Phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts has also been effective in the enantioselective synthesis of chiral α-amino ketones from racemic α-bromo ketones, a process that could be adapted for pyrrolidine synthesis. organic-chemistry.org

Substrate-Controlled Synthesis : In this method, existing stereocenters in the substrate molecule direct the formation of new stereocenters. For example, the base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes can lead to the stereospecific formation of pyrrolidin-3-ols. consensus.app

One documented approach involves the iridium(III)-catalyzed synthesis of 3-pyrrolidinols from 1,2,4-butanetriol (B146131) and primary amines through a borrowing hydrogen methodology. researchgate.net While not specific to the bromo-substituted derivative, this highlights a catalytic route to the core pyrrolidin-3-ol structure. Another general method involves the epoxyannulation of β-amino ketones with α-substituted vinylsulfonium salts, which can produce substituted pyrrolidin-3-ols, with hydrogenation of the resulting epoxide proceeding with good diastereoselectivity. bris.ac.uk

Influence of Stereochemistry on Chemical Reactivity and Product Selectivity

The stereochemistry of this compound, specifically the relative orientation of the bromine and hydroxyl groups (cis or trans), significantly impacts its chemical reactivity and the stereochemical outcome of subsequent reactions. This influence is critical in the synthesis of complex molecules where the pyrrolidine ring serves as a chiral scaffold.

The fixed spatial arrangement of the substituents dictates their accessibility and the trajectory of incoming reagents. For example, in nucleophilic substitution reactions at the carbon bearing the bromine atom, the stereochemistry of the starting material will determine the stereochemistry of the product. An SN2 reaction, which proceeds with inversion of configuration, will yield a product with the opposite stereochemistry at that center.

The neighboring hydroxyl group can also participate in reactions, acting as an internal nucleophile. The cis or trans relationship between the hydroxyl and bromo groups will determine the feasibility and outcome of intramolecular cyclization reactions. For instance, a trans-4-bromo-3-hydroxypyrrolidine derivative might be more amenable to forming an epoxide via intramolecular substitution than its cis counterpart, depending on the conformational flexibility of the ring.

Methodologies for Stereochemical Assignment and Absolute Configuration Determination

Determining the precise three-dimensional structure of chiral molecules like this compound is essential. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound. rsc.orgmdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. rsc.org

The process involves dissolving the sample mixture in a suitable mobile phase and passing it through a column packed with the CSP. The differential interaction between the enantiomers and the CSP causes one to travel through the column faster than the other, resulting in their separation. A detector at the column's exit measures the concentration of each enantiomer as it elutes, and the ratio of the peak areas in the resulting chromatogram is used to calculate the enantiomeric excess. Polysaccharide-based CSPs are commonly used for this purpose. rsc.org For certain pyrrolidine derivatives, chiral HPLC analysis has been successfully used to determine enantiomeric excess. umich.edu

Table 1: Example of Chiral HPLC Parameters for Pyrrolidine Derivatives

ParameterValue
Column Chiralcel AD-H
Mobile Phase 1% iPrOH/hexanes
Flow Rate 1.0 mL/min
Detection UV at 254 nm

This table presents typical conditions and is for illustrative purposes; specific conditions would need to be optimized for this compound.

Spectroscopic Techniques for Stereochemical Analysis (e.g., Circular Dichroism)

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the stereochemistry of chiral molecules. atascientific.com.au It measures the differential absorption of left- and right-circularly polarized light by a chiral sample. atascientific.com.au

Enantiomers, being non-superimposable mirror images, produce CD spectra that are exact mirror images of each other. chiralabsxl.com This property makes CD spectroscopy an invaluable tool for assigning the absolute configuration of a chiral molecule, often by comparing its spectrum to that of a known standard or by applying theoretical prediction models like exciton (B1674681) coupling theory. chiralabsxl.comnih.gov The technique is sensitive to the molecule's conformation and can provide detailed information about its three-dimensional structure in solution. atascientific.com.aunih.gov

Synthesis and Characterization of Specific Stereoisomers of Tosylpyrrolidin-3-ols

The synthesis of specific stereoisomers of tosylpyrrolidin-3-ols is a key objective for their use as chiral building blocks. Research efforts focus on developing synthetic routes that provide access to individual, stereochemically pure isomers.

For example, the synthesis of (3S, 4S)-4-(1-chlorovinyl)-1-tosylpyrrolidin-3-ol has been reported, showcasing a method to obtain a specifically substituted and stereochemically defined pyrrolidinol. rsc.org The characterization of these isomers is crucial and typically involves a combination of techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the connectivity and relative stereochemistry of the atoms, while mass spectrometry confirms the molecular weight. The absolute configuration and enantiomeric purity are then established using methods like chiral HPLC and CD spectroscopy, as previously discussed. In some cases, X-ray crystallography of a solid derivative can provide unambiguous proof of the absolute and relative stereochemistry.

Utility of 4 Bromo 1 Tosylpyrrolidin 3 Ol As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Highly Functionalized Pyrrolidine (B122466) Derivatives

The strategic placement of functional groups in 4-Bromo-1-tosylpyrrolidin-3-ol makes it an ideal precursor for a variety of highly substituted pyrrolidine derivatives. The hydroxyl and bromo groups, in particular, can be manipulated through various synthetic operations to introduce new functionalities and build molecular complexity.

A primary transformation of this compound is its oxidation to the corresponding ketone, 4-Bromo-1-tosylpyrrolidin-3-one. This conversion is a critical step as it opens up a plethora of possibilities for further derivatization through ketone chemistry.

Oxidation of this compound

Oxidizing AgentReaction ConditionsProduct
Pyridinium (B92312) chlorochromate (PCC)Dichloromethane (DCM), Room Temp4-Bromo-1-tosylpyrrolidin-3-one
Swern Oxidation (oxalyl chloride, DMSO, triethylamine)Dichloromethane (DCM), -78 °C to Room Temp4-Bromo-1-tosylpyrrolidin-3-one
Dess-Martin periodinane (DMP)Dichloromethane (DCM), Room Temp4-Bromo-1-tosylpyrrolidin-3-one

The resulting α-bromoketone is a highly valuable synthetic intermediate. The presence of the bromine atom adjacent to the carbonyl group activates the molecule for various nucleophilic substitution and elimination reactions, allowing for the introduction of diverse substituents at the C4-position. Furthermore, the ketone functionality itself can be a handle for reactions such as Wittig olefination, aldol (B89426) condensations, and reductive aminations, leading to a wide range of downstream products.

Representative Downstream Reactions of 4-Bromo-1-tosylpyrrolidin-3-one

Reagent/Reaction TypeProduct Class
Sodium azide (B81097) (NaN₃)4-Azido-1-tosylpyrrolidin-3-one
Grignard reagents (R-MgBr)Tertiary alcohols
Wittig reagents (Ph₃P=CHR)4-Bromo-3-alkylidenepyrrolidines
Sodium borohydride (B1222165) (NaBH₄)This compound (diastereomers)

The bifunctional nature of this compound and its derivatives makes it a suitable precursor for the construction of more complex, three-dimensional ring systems. Intramolecular reactions can be designed to form bridged, fused, or spirocyclic pyrrolidine structures, which are of great interest in medicinal chemistry due to their conformational rigidity and novel chemical space. For instance, intramolecular nucleophilic substitution of the bromide by a tethered nucleophile can lead to the formation of bicyclic systems. Similarly, the ketone in 4-Bromo-1-tosylpyrrolidin-3-one can participate in intramolecular aldol or Michael reactions to construct fused or spirocyclic frameworks.

Integration into Complex Natural Product Syntheses

While direct examples of the integration of this compound into the total synthesis of specific complex natural products are not extensively documented in readily available literature, its structural motifs are present in many alkaloids and other biologically active molecules. For example, the functionalized pyrrolidine core is a key feature of the Aspidosperma family of alkaloids. researchgate.netnih.govvu.nlnih.gov The synthetic strategies toward these molecules often involve the construction of highly substituted five-membered nitrogen heterocycles. A versatile building block like this compound represents a potential starting point or intermediate in retrosynthetic analyses of such complex targets. Its utility would lie in its pre-installed functional handles, which can be elaborated to match the substitution patterns required for the natural product. Similarly, the potent proteasome inhibitor Salinosporamide A contains a densely functionalized pyrrolidinone core, highlighting the importance of pyrrolidine-based intermediates in the synthesis of medicinally relevant compounds. nih.govmdpi.com

Strategic Intermediate for the Preparation of Other Nitrogen-Containing Heterocycles

The reactivity of this compound is not limited to the synthesis of pyrrolidine derivatives. It can also serve as a strategic precursor for other classes of nitrogen-containing heterocycles through ring expansion or rearrangement reactions. For instance, under specific conditions, treatment of derivatives of this compound could potentially induce a ring expansion to form functionalized piperidines, which are another important class of heterocycles in medicinal chemistry. uni.lu Although less common, ring contraction methodologies could also be envisioned to access substituted azetidines. researchgate.net These transformations, while often challenging, can provide access to novel heterocyclic scaffolds from a common and readily accessible starting material.

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Configuration Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. For 4-Bromo-1-tosylpyrrolidin-3-ol, both ¹H and ¹³C NMR would provide critical information about the molecular framework, the connectivity of atoms, and the relative stereochemistry.

In ¹H NMR spectroscopy, the chemical shift, integration, and multiplicity of each signal would correspond to the electronic environment, the number of protons, and the neighboring protons, respectively. The aromatic protons of the tosyl group are expected to appear as two distinct doublets in the downfield region (typically δ 7.0-8.0 ppm) due to the para-substitution pattern. The methyl protons of the tosyl group would present as a singlet in the upfield region (around δ 2.4 ppm). The protons on the pyrrolidine (B122466) ring would exhibit more complex splitting patterns in the aliphatic region (δ 3.0-5.0 ppm), with their exact chemical shifts and coupling constants being highly dependent on the stereochemistry of the hydroxyl and bromo substituents. The proton attached to the carbon bearing the hydroxyl group (CH-OH) and the proton on the carbon with the bromine atom (CH-Br) would likely be the most downfield of the aliphatic protons.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing the number of unique carbon environments. The spectrum would show distinct signals for the methyl carbon of the tosyl group, the carbons of the pyrrolidine ring, and the aromatic carbons of the tosyl group. The carbons attached to the electronegative oxygen, nitrogen, and bromine atoms would be shifted downfield.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively assign all proton and carbon signals and to confirm the connectivity of the molecular structure.

Table 1: Expected ¹H NMR Data for this compound

ProtonsExpected Chemical Shift (ppm)Expected Multiplicity
Tosyl-CH₃~2.4Singlet
Pyrrolidine-CH₂3.0 - 4.0Multiplets
Pyrrolidine-CHOH4.0 - 4.5Multiplet
Pyrrolidine-CHBr4.0 - 4.5Multiplet
Aromatic-CH (ortho to SO₂)~7.8Doublet
Aromatic-CH (meta to SO₂)~7.4Doublet

Table 2: Expected ¹³C NMR Data for this compound

CarbonsExpected Chemical Shift (ppm)
Tosyl-CH₃~21
Pyrrolidine-CH₂45 - 60
Pyrrolidine-CHBr50 - 65
Pyrrolidine-CHOH65 - 80
Aromatic-C127 - 130
Aromatic-C (ipso to CH₃)~145
Aromatic-C (ipso to SO₂)~135

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₁H₁₄BrNO₃S), the expected exact mass can be calculated. The presence of bromine would be readily identifiable from the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. This would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) could be used. Fragmentation analysis in MS/MS experiments would further corroborate the proposed structure. Key fragmentation pathways would likely involve the loss of the tosyl group, the bromine atom, the hydroxyl group, or cleavage of the pyrrolidine ring.

Table 3: Expected High-Resolution Mass Spectrometry Data for this compound

Ion/FragmentExpected m/zDescription
[C₁₁H₁₄⁷⁹BrNO₃S]⁺~319.98Molecular ion with ⁷⁹Br
[C₁₁H₁₄⁸¹BrNO₃S]⁺~321.98Molecular ion with ⁸¹Br
[M - Br]⁺~241.05Loss of a bromine atom
[M - H₂O]⁺~301.97Loss of water
[C₇H₇SO₂]⁺155.02Tosyl cation
[C₄H₇NBrOH]⁺~164.97Pyrrolidine ring fragment

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule. For this compound, these techniques would confirm the presence of the key functional groups.

The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The strong absorptions for the sulfonyl group (S=O) of the tosyl moiety would be expected around 1350-1300 cm⁻¹ (asymmetric stretch) and 1170-1150 cm⁻¹ (symmetric stretch). The C-N stretching of the sulfonamide would also be observable. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching would be just below 3000 cm⁻¹. The C-Br stretching vibration would be found in the fingerprint region, typically below 700 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the vibrations of the non-polar bonds, providing complementary information to the IR spectrum.

Table 4: Expected IR and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-HStretching3200 - 3600
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 3000
S=O (asymmetric)Stretching1300 - 1350
S=O (symmetric)Stretching1150 - 1170
C-NStretching1100 - 1300
C-OStretching1000 - 1200
C-BrStretching500 - 700

Single-Crystal X-ray Crystallography for Definitive Solid-State Structure Determination

Single-crystal X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide precise information on bond lengths, bond angles, and torsion angles.

Crucially, X-ray crystallography would definitively establish the relative stereochemistry of the hydroxyl and bromo substituents on the pyrrolidine ring (i.e., whether they are cis or trans to each other). Furthermore, if a chiral synthesis or resolution was performed, the absolute configuration could be determined. The analysis would also reveal the conformation of the five-membered pyrrolidine ring and the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the hydroxyl group.

Table 5: Crystallographic Parameters Obtainable from Single-Crystal X-ray Analysis of this compound

ParameterInformation Provided
Unit Cell DimensionsDimensions and angles of the basic repeating unit of the crystal.
Space GroupThe symmetry of the crystal lattice.
Atomic CoordinatesThe precise position of each atom in the unit cell.
Bond LengthsThe distances between bonded atoms.
Bond AnglesThe angles between adjacent bonds.
Torsion AnglesThe dihedral angles defining the conformation of the molecule.
StereochemistryThe relative and potentially absolute configuration of stereocenters.

Computational Chemistry and Mechanistic Insights into 4 Bromo 1 Tosylpyrrolidin 3 Ol

Quantum Chemical Studies (e.g., Density Functional Theory) on Electronic Structure and Properties

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of a molecule. These studies could reveal crucial information about the stability, reactivity, and intermolecular interactions of 4-Bromo-1-tosylpyrrolidin-3-ol.

Molecular Electrostatic Potential Surface Analysis and Charge Distribution

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution within a molecule. This analysis helps to identify electron-rich regions (nucleophilic sites) and electron-deficient regions (electrophilic sites). Such information is critical for predicting how the molecule will interact with other chemical species. For this compound, one would expect electronegative atoms like oxygen, nitrogen, and bromine to create regions of negative potential.

Prediction of Chemical Reactivity Descriptors (e.g., Ionization Energy, Hardness, Electrophilicity)

Based on the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated. These include ionization potential (the energy required to remove an electron), electron affinity (the energy released when an electron is added), chemical hardness (a measure of resistance to deformation of the electron cloud), and electrophilicity (a measure of a molecule's ability to accept electrons).

Table 2: Hypothetical Chemical Reactivity Descriptors for this compound

Descriptor Formula Value
Ionization Potential (I) -EHOMO Data not available
Electron Affinity (A) -ELUMO Data not available
Chemical Hardness (η) (I - A) / 2 Data not available
Electrophilicity Index (ω) (μ2) / (2η) Data not available

Note: This table is for illustrative purposes only. μ represents the electronic chemical potential.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of this compound is not static. The pyrrolidine (B122466) ring can adopt different conformations, and the substituents can rotate. Conformational analysis would identify the most stable arrangements of the molecule. Molecular dynamics simulations could then be used to study the dynamic behavior of the molecule over time, providing insights into its flexibility and how it might interact with its environment, such as a solvent or a biological receptor.

Future Research Directions and Emerging Applications in Chemical Synthesis

Development of More Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies, and the production of 4-Bromo-1-tosylpyrrolidin-3-ol and its derivatives is a key area for improvement. Future research will likely focus on minimizing waste, reducing energy consumption, and utilizing less hazardous materials.

Biocatalysis: One of the most promising avenues is the use of enzymes to construct the chiral pyrrolidine (B122466) core. Biocatalytic methods offer high enantioselectivity and can operate under mild, aqueous conditions. taylorfrancis.compharmasalmanac.com Engineered enzymes, such as transaminases or evolved cytochrome P450s, could be developed to perform intramolecular C-H amination or asymmetric amination of precursor molecules, providing a direct and green route to chiral pyrrolidinols. nih.govnih.govcaltech.edunih.gov This approach circumvents the need for heavy metal catalysts and harsh reagents often used in traditional synthetic methods. nih.gov

Ultrasound-Assisted Synthesis: Sonochemistry has emerged as a powerful tool for accelerating reactions, improving yields, and reducing the need for harsh conditions. nih.gov The application of ultrasound irradiation to the synthesis of pyrrolidine derivatives has been shown to be effective, often leading to shorter reaction times and cleaner reaction profiles in environmentally friendly solvents like water or ethanol. rsc.orgresearchgate.netresearchgate.netnih.gov Future work could adapt these ultrasound-assisted methods for the key steps in synthesizing this compound, potentially leading to more energy-efficient and scalable processes.

Table 1: Comparison of Conventional vs. Emerging Green Synthetic Approaches
ParameterConventional SynthesisEmerging Green Approaches
CatalystsOften relies on stoichiometric reagents or heavy metal catalysts.Biocatalysts (enzymes), organocatalysts, recyclable heterogeneous catalysts. nih.govunibo.it
SolventsTypically uses volatile organic compounds (VOCs).Water, ethanol, or solvent-free conditions. rsc.orgnih.gov
Energy InputOften requires prolonged heating or cooling.Ambient temperatures (biocatalysis), ultrasound irradiation for energy efficiency. taylorfrancis.comnih.gov
StereoselectivityMay require chiral auxiliaries or resolution steps.Inherently high enantioselectivity from chiral catalysts or enzymes. nih.gov
Waste GenerationCan produce significant amounts of chemical waste.Higher atom economy, reduced byproducts, and easier catalyst separation.

Exploration of Novel Catalytic Transformations and Reactivity Patterns

The bromine atom on the C4 position of this compound serves as a synthetic handle for a wide array of catalytic cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling: This area remains a cornerstone of synthetic chemistry. libretexts.org Future research will likely expand the scope of palladium-catalyzed reactions involving this scaffold. For instance, Suzuki-Miyaura coupling can be used to form C-C bonds with aryl or vinyl boronic acids, while Heck coupling can introduce alkenyl groups. libretexts.orgmdpi.com Palladium-catalyzed carboamination reactions also offer a powerful method for synthesizing N-aryl-2-allyl pyrrolidines from related unsaturated precursors. nih.gov The development of more active and robust palladium catalysts will allow these transformations to be performed under milder conditions and with a broader range of functional groups. nih.gov

Other Metal-Catalyzed Transformations: Beyond palladium, other transition metals are expected to play a significant role. Silver(I)-catalyzed asymmetric coupling processes can yield highly functionalized pyrrolidines in a single step. acs.org Rhodium(III)-catalyzed reactions, such as the formal [4+1] approach from unactivated terminal alkenes, could offer novel pathways to construct the pyrrolidine ring itself, which could then be functionalized to produce the target compound. nih.gov

Exploiting the Hydroxyl and Tosyl Groups: The hydroxyl and tosyl groups also offer avenues for novel reactivity. The hydroxyl group can be used to direct metal-catalyzed C-H activation at adjacent positions or can be transformed into other functional groups to modulate the molecule's reactivity. The N-tosyl group, while often used as a protecting group, can also influence the stereochemical outcome of reactions and participate in certain transformations.

Expanding the Scope of Application as a Chiral Building Block in Asymmetric Synthesis

The intrinsic chirality of this compound makes it an exceptionally valuable building block for asymmetric synthesis, providing a stereochemically defined starting point for the synthesis of complex, biologically active molecules. researchgate.net

Synthesis of Pharmaceutical Intermediates: Chiral pyrrolidine scaffolds are prevalent in a vast number of pharmaceuticals. diva-portal.org Future research will undoubtedly focus on utilizing this compound as a key intermediate in the synthesis of novel drug candidates. nih.govresearchgate.net Its functional handles allow for the systematic modification of the structure to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties. Asymmetric 1,3-dipolar cycloaddition reactions using derivatives of this compound can lead to trans-3,4-disubstituted pyrrolidines, which are precursors to bioactive compounds like glycosidase inhibitors. researchgate.net

Development of Novel Organocatalysts: The pyrrolidine ring is the core of many successful organocatalysts, most notably proline and its derivatives. nih.gov this compound can serve as a precursor for a new generation of bifunctional organocatalysts. unibo.it The hydroxyl and bromo functionalities can be elaborated into hydrogen-bond donors, thiourea (B124793) groups, or other catalytic moieties, creating catalysts for a range of asymmetric transformations. unibo.it

Table 2: Potential Applications in Asymmetric Synthesis
Application AreaSynthetic StrategyPotential Outcome
PharmaceuticalsFunctionalization at C4 via cross-coupling, modification of the hydroxyl group.Novel analogues of existing drugs, new chemical entities for drug discovery. diva-portal.org
Natural Product SynthesisUse as a chiral scaffold to construct complex polycyclic systems.Efficient total synthesis of alkaloids and other natural products containing a pyrrolidine ring.
OrganocatalysisDerivatization to introduce catalytic groups (e.g., thiourea, primary/secondary amines).New, highly efficient, and stereoselective organocatalysts for various asymmetric reactions. unibo.itnih.gov
Chiral LigandsCoordination to metal centers through the nitrogen and hydroxyl oxygen.Novel ligands for asymmetric metal catalysis.

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

The shift from traditional batch processing to continuous flow chemistry is revolutionizing chemical manufacturing, offering enhanced safety, efficiency, and scalability. nih.gov The synthesis of heterocyclic compounds like this compound is well-suited for this technology. mtak.huspringerprofessional.demdpi.com

Continuous Flow Synthesis: Flow reactors provide superior control over reaction parameters such as temperature, pressure, and reaction time. nih.gov This precise control can lead to higher yields, fewer byproducts, and safer handling of hazardous reagents or intermediates. acs.org Future research will focus on developing telescoped, multi-step flow syntheses where crude reaction streams are passed directly from one reactor to another, minimizing manual handling and purification steps. mtak.hu

The combination of flow chemistry and automation promises to create "on-demand" synthesis capabilities, where specific quantities of a target molecule can be produced as needed, a significant advantage in pharmaceutical development and manufacturing.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-Bromo-1-tosylpyrrolidin-3-ol with high purity?

  • Methodology : Begin with the bromination of a pyrrolidin-3-ol precursor, followed by tosylation using tosyl chloride under basic conditions (e.g., pyridine or triethylamine). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Monitor reaction progress using TLC and confirm purity via melting point analysis and HPLC .

Q. Which analytical techniques are essential for structural validation of this compound?

  • Methodology : Combine 1^1H-NMR and 13^{13}C-NMR to confirm the presence of the bromine and tosyl groups (e.g., δ ~7.7–7.8 ppm for aromatic protons in the tosyl group). IR spectroscopy can identify hydroxyl (3200–3500 cm1^{-1}) and sulfonyl (1335 cm1^{-1}) stretches. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .

Q. What storage conditions preserve the stability of this compound?

  • Methodology : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the tosyl group. Use amber vials to avoid photodegradation. Regular stability checks via NMR or LC-MS are advised .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound?

  • Methodology : Employ chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) during the bromination step. Monitor enantiomeric excess via chiral HPLC or polarimetry. For diastereomer separation, use preparative HPLC with a chiral stationary phase .

Q. What strategies resolve contradictions in NMR data between synthetic batches?

  • Methodology : Ensure consistent deuteration of solvents (e.g., DMSO-d6_6) and calibrate instruments using tetramethylsilane (TMS). Cross-validate with 2D NMR (COSY, HSQC) to distinguish coupling patterns. Compare data with structurally analogous compounds (e.g., 4-(4-Bromophenyl)-1,2,3-thiadiazole) to identify artifacts .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

  • Methodology : Use Suzuki-Miyaura coupling with palladium catalysts to assess bromine’s leaving-group potential. Compare reaction rates with non-brominated analogs via kinetic studies (e.g., GC-MS monitoring). Computational modeling (DFT) can predict electronic effects of the bromine atom .

Q. What methodologies evaluate the adsorption behavior of this compound on indoor surfaces?

  • Methodology : Apply quartz crystal microbalance (QCM) or atomic force microscopy (AFM) to measure adsorption kinetics on materials like glass or drywall. Pair with X-ray photoelectron spectroscopy (XPS) to analyze surface interactions. Environmental chamber studies mimic real-world conditions .

Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of tosyl group displacement?

  • Methodology : Synthesize deuterated analogs at reaction sites (e.g., α-hydrogens) and compare reaction rates using 2^2H-NMR. Primary KIEs (>1) suggest bond-breaking in the rate-determining step. Transition-state modeling (e.g., Hammett plots) further refines mechanistic insights .

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